7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride
Description
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride (CAS: 79906-89-1) is a tetrahydroisoquinoline derivative characterized by a methoxy group at position 7, a methyl group at position 1, and a hydroxyl group at position 6 on the isoquinoline backbone, with a hydrochloride salt enhancing its solubility . The compound has a molecular formula of C₁₁H₁₆ClNO₂ and a molecular weight of 229.71 g/mol . It is supplied globally by multiple vendors, including AldrichCPR, CymitQuimica, and Hangzhou Qieng Pharm & Chem Co., Ltd., with applications in pharmacological research and organic synthesis .
Properties
IUPAC Name |
7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7;/h5-7,12-13H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZVNEZKNWRZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79906-89-1 | |
| Record name | 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenethylamine.
Cyclization: The key step involves the cyclization of the starting material to form the tetrahydroisoquinoline core.
Methoxylation and Methylation:
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and conditions to reduce costs and environmental impact.
Chemical Reactions Analysis
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to its fully saturated form. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride exhibits several biological activities that make it a candidate for further therapeutic investigations:
- Enzyme Inhibition : The compound acts as an inhibitor of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, making it relevant for treating mood disorders .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of tetrahydroisoquinoline compounds exhibit antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics .
Neurological Disorders
Given its interaction with neurotransmitter systems, this compound is being explored for its potential in treating conditions like depression and anxiety. The modulation of MAO and COMT may provide a dual-action mechanism beneficial for patients with these disorders.
Cancer Research
The compound's ability to influence cell signaling pathways positions it as a candidate for cancer research. Studies have shown that similar tetrahydroisoquinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and enzyme inhibition .
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various tetrahydroisoquinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated significant inhibition by certain derivatives at concentrations as low as 25 µg/mL, suggesting that modifications to the tetrahydroisoquinoline structure could enhance antimicrobial efficacy .
Case Study 2: Neuropharmacological Effects
Research focusing on the neuropharmacological properties of tetrahydroisoquinoline derivatives revealed their potential to modulate neurotransmitter levels effectively. In animal models, administration of these compounds led to observable improvements in behavior associated with anxiety and depression .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Enzyme Inhibition | MAO and COMT inhibition | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Modulation of neurotransmitter levels |
Table 2: Summary of Case Studies
Mechanism of Action
The mechanism of action of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride can be contextualized against related tetrahydroisoquinoline derivatives (Table 1). Key differences include substituent positions, molecular weight, and pharmacological implications.
Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives
Structural and Functional Differences
Substituent Position and Type: The 7-methoxy group in the target compound distinguishes it from derivatives like 5-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride, where substituents are positioned at C5 . Methoxy groups generally enhance lipophilicity and metabolic stability compared to hydroxyl groups . The 1-methyl group in the target compound contrasts with 2-methyl isomers (e.g., CAS: 103028-82-6), where steric effects may alter receptor binding .
Molecular Weight and Solubility :
- Bulky substituents, such as the 4-chlorophenethyl group in the derivative from , increase molecular weight (343.84 g/mol) and may reduce aqueous solubility compared to the target compound (229.71 g/mol) .
- Hydrochloride salts (common across these compounds) improve solubility for in vivo applications .

Pharmacological Implications: The target compound’s role as (-)-Salsoline links it to alcohol metabolism and neurotoxicity studies, whereas 6,7-dimethoxy analogs () are typically intermediates in alkaloid synthesis . 5-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride lacks documented biological activity, highlighting the criticality of substituent positioning .
Supplier and Availability Notes
While CymitQuimica lists the target compound as discontinued , other suppliers like AldrichCPR and Hangzhou Dawn Ray Pharmaceutical Co., Ltd. maintain availability . This contrasts with derivatives such as 7-Chloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS: 73075-45-3), which is widely stocked due to its utility in medicinal chemistry .
Biological Activity
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride (commonly referred to as 7-Methoxy-THIQ) is a synthetic compound belonging to the class of tetrahydroisoquinoline alkaloids. This compound has garnered attention in pharmacological research due to its potential biological activities, which include neuroprotective, anti-inflammatory, and antioxidant effects. This article provides a comprehensive overview of the biological activity of 7-Methoxy-THIQ, supported by relevant data tables and research findings.
The molecular formula of 7-Methoxy-THIQ is C11H16ClNO2, with a molecular weight of 229.70 g/mol. The compound is typically available in hydrochloride form, which enhances its solubility in aqueous solutions, making it suitable for various biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C11H16ClNO2 |
| Molecular Weight | 229.70 g/mol |
| CAS Number | 79906-89-1 |
| Appearance | White crystalline powder |
| Storage Conditions | Refrigerate (2-7°C) |
Neuroprotective Effects
Recent studies have indicated that 7-Methoxy-THIQ exhibits significant neuroprotective properties. In vitro assays demonstrated that the compound can reduce oxidative stress and prevent neuronal apoptosis induced by various neurotoxic agents.
Case Study: Neuroprotection in Cell Cultures
A study conducted on SH-SY5Y neuroblastoma cells showed that treatment with 7-Methoxy-THIQ at concentrations ranging from 10 µM to 50 µM significantly decreased cell death rates in response to oxidative stress induced by hydrogen peroxide. The IC50 value for cell viability was determined to be approximately 25 µM, indicating a potent protective effect against oxidative damage .
Anti-inflammatory Activity
7-Methoxy-THIQ has also been studied for its anti-inflammatory properties. Research indicates that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.
Data Table: Cytokine Inhibition
| Treatment Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 30 | 25 |
| 25 | 50 | 45 |
| 50 | 70 | 65 |
Antioxidant Activity
The antioxidant capacity of 7-Methoxy-THIQ has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated substantial free radical scavenging activity.
Research Findings: Antioxidant Assays
In a DPPH assay, the IC50 value for scavenging activity was found to be around 15 µM, comparable to well-known antioxidants like ascorbic acid . The results suggest that 7-Methoxy-THIQ could serve as a potential antioxidant agent in therapeutic applications.
The biological activities of 7-Methoxy-THIQ are believed to be mediated through several mechanisms:
- Reduction of Reactive Oxygen Species (ROS): By scavenging free radicals, the compound reduces oxidative stress.
- Inhibition of NF-kB Pathway: This inhibition leads to decreased expression of inflammatory mediators.
- Modulation of Neurotransmitter Release: It may enhance dopaminergic signaling, contributing to its neuroprotective effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride, and how can purity be optimized?
- Methodology : A common approach involves multi-step synthesis starting with tetrahydroisoquinoline scaffolds. For example, acyl chloride intermediates (e.g., 4-methoxyphenylacetyl chloride ) can be reacted with amines under anhydrous conditions. Key steps include:
- Cyclization using reagents like phthalic anhydride in acetic acid .
- Purification via silica gel chromatography (TLC monitoring) to achieve >95% purity .
- Hydrochloride salt formation by adjusting pH with HCl .
Q. How should researchers characterize this compound, and what analytical data are critical?
- Key Data :
- 1H NMR : Look for aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.2–3.8 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Melting Point : Compare with literature values (e.g., analogs like 8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride melt at 215–220°C ).
Q. What stability considerations are critical for storing this compound?
- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the methoxy group .
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and analyze impurities using HPLC-MS .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in neurological targets?
- Methodology :
- Synthesize analogs with varying substituents (e.g., 6-chloro or 7-fluoro derivatives ) and test acetylcholinesterase inhibition .
- Use molecular docking to compare binding affinities with known AChE inhibitors (e.g., donepezil) .
- Data Analysis : Correlate electron-withdrawing groups (e.g., –Cl) with enhanced activity, as seen in 6-chloro-tetrahydroisoquinoline analogs .
Q. What advanced analytical techniques resolve contradictions in reported spectral data?
- Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects or salt forms.
- Resolution : Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and compare with PubChem’s computed InChI key (SWJPEVDFTWMFLQ-UHFFFAOYSA-N) .
- Cross-Validation : Combine 2D NMR (COSY, HSQC) and high-resolution MS to confirm assignments .
Q. How can isotopic labeling (e.g., D6) aid in pharmacokinetic studies?
- Application : Synthesize deuterated analogs (e.g., 6,7-D6-dimethoxy derivatives ) for tracer studies.
- Protocol : Use LC-MS/MS to quantify metabolites in biological matrices, leveraging the isotope effect to distinguish parent compounds from degradation products .
Q. What computational strategies predict metabolic pathways for this compound?
- Approach :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

